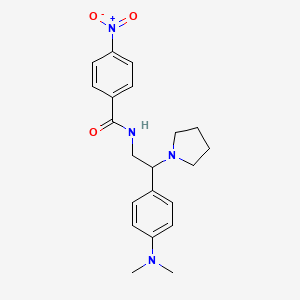
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzamide" is a structurally complex molecule that features a benzamide moiety substituted with nitro and dimethylamino groups, as well as a pyrrolidinyl group. This type of compound is of interest due to its potential biological activity and the presence of various functional groups that may participate in diverse chemical reactions.
Synthesis Analysis
The synthesis of related benzamide derivatives can be achieved through various methods. For instance, the synthesis of N-[4-dimethylamino-1-butyl(1-13C)-N-nitrosobenzamide], which shares some structural similarities with the compound , involves the reaction of cyanide ion with 1-chloro-3-dimethylaminopropane, using acetonitrile as a co-solvent . This suggests that similar synthetic routes could be explored for the synthesis of "this compound," potentially involving the use of cyanide ion and appropriate chloro-dimethylamino precursors.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by the presence of substituents that can influence the overall molecular conformation and properties. For example, the barrier to rotation around the carbon-amino nitrogen bond in N,N-dialkylaminobenzamides has been studied using dynamic 1H NMR spectroscopy and X-ray crystallography . These techniques could be applied to the compound to understand its conformational dynamics and structural properties.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reductive chemistry of nitrobenzamide compounds, for example, has been explored, revealing that the nitro groups can be enzymatically reduced to amines or hydroxylamines under hypoxic conditions . This indicates that the nitro group in "this compound" could also undergo similar reductive transformations, potentially leading to new compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their ability to form molecular complexes and solvates. Nitrofurantoin, a structurally related compound, has been shown to form solvates with various solvents and bases, which can affect its stability and desolvation behavior . The presence of a dimethylamino group in the compound of interest suggests that it may also form solvates or salts with bases, which could be characterized by crystal structure analysis and thermal analysis to determine their stability and desolvation properties.
Wissenschaftliche Forschungsanwendungen
Structural and Thermochemical Studies
In the realm of materials science, researchers have investigated the structural and thermochemical properties of related compounds, such as nitrofurantoin and its solvates with different bases and solvents. These studies aim to understand the molecular interactions and stability of such compounds, potentially leading to the development of new solid forms and applications in pharmaceutical formulations (Vangala, Chow, & Tan, 2013).
Synthesis and Characterization
The synthesis and characterization of chemical structures similar to N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzamide have been thoroughly explored. Studies have focused on understanding the rotational barriers and crystal structures of analogous compounds, providing insights into their molecular behavior and potential applications in designing more efficient synthesis pathways for related compounds (Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Nonlinear Optics
Significant research has also been dedicated to investigating the nonlinear optical properties of derivatives. For instance, the study of ethyl-substituted stilbazolium derivatives has shown enhanced solubility and potential for second-order nonlinear optics, suggesting applications in optical technologies and materials science (Okada, Nogi, Tsuji, Duan, Oikawa, Matsuda, & Nakanishi, 2003).
Antioxidant, Antitumor, and Antimicrobial Activities
The exploration of novel organic compounds for their biological activities is a crucial area of pharmaceutical research. Studies on compounds structurally related to this compound have revealed promising antioxidant, antitumor, and antimicrobial properties. These findings open avenues for the development of new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Fluorescent Probes for CO2 Detection
The design and synthesis of fluorescent probes based on derivatives for real-time monitoring of low carbon dioxide levels highlight the compound's potential in environmental monitoring and biomedical applications. This research demonstrates the versatility of derivatives in developing sensors for critical applications (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-23(2)18-9-5-16(6-10-18)20(24-13-3-4-14-24)15-22-21(26)17-7-11-19(12-8-17)25(27)28/h5-12,20H,3-4,13-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMHWUGTVCUVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

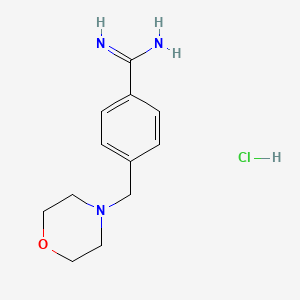
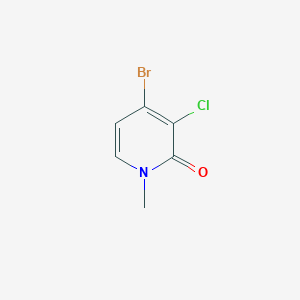

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)

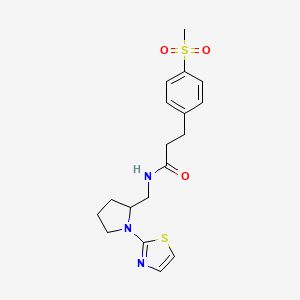
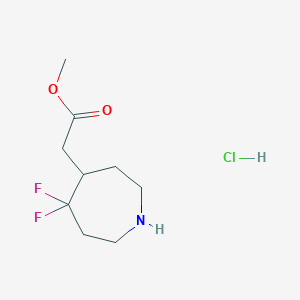
![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)
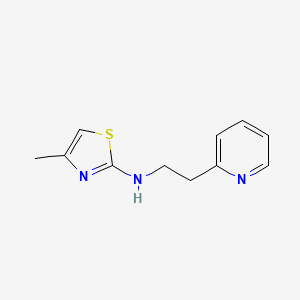


![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)